molecular formula C9H7N3O3 B14723464 1-Phenyl-1,3,5-triazinane-2,4,6-trione CAS No. 5725-46-2

1-Phenyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14723464
CAS No.: 5725-46-2
M. Wt: 205.17 g/mol
InChI Key: NOOVCSWFVWLKQC-UHFFFAOYSA-N
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Description

1-Phenyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a six-membered ring containing three nitrogen atoms and three carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of phenyl isocyanate. The reaction typically involves heating phenyl isocyanate in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the triazinane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazinanes, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-1,3,5-triazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved often include enzyme inhibition and receptor binding, which can result in various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1,3,5-triazinane-2,4,6-trione is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role in the compound’s activity .

Properties

CAS No.

5725-46-2

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-phenyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C9H7N3O3/c13-7-10-8(14)12(9(15)11-7)6-4-2-1-3-5-6/h1-5H,(H2,10,11,13,14,15)

InChI Key

NOOVCSWFVWLKQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)NC2=O

Origin of Product

United States

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